(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, an imino-linked isoxazole-5-carbonyl group, and a methyl ester side chain. Its Z-configuration at the imino bond confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[4,6-difluoro-2-(1,2-oxazole-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O4S/c1-22-11(20)6-19-12-8(16)4-7(15)5-10(12)24-14(19)18-13(21)9-2-3-17-23-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYWCSHDGVHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=NO3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, with the CAS number 941957-70-6, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C14H9F2N3O4S, with a molecular weight of 353.3 g/mol. Its structure features a thiazole ring fused with an isoxazole moiety, which is known to enhance biological activity through various mechanisms.
1. Antitumor Activity
Research indicates that compounds containing thiazole and isoxazole moieties exhibit significant antitumor properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, with IC50 values often in the low micromolar range. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting specific oncogenic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.98 ± 1.22 | Apoptosis induction |
| Compound 2 | U251 (glioblastoma) | <10 | Mitochondrial pathway activation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some thiazole derivatives were reported as low as 3.91 µg/mL against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Micrococcus luteus | 1.95 - 3.91 |
| Bacillus spp. | 3.91 - 15.62 |
| Streptococcus spp. | 7.81 - 15.62 |
3. Anti-inflammatory Potential
Compounds similar to this compound have been studied for their anti-inflammatory effects. They exhibit inhibition of pro-inflammatory cytokines and enzymes like COX-1 and COX-2, which are crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole and Isoxazole Rings : These rings are essential for the interaction with biological targets.
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Acetate Group : This functional group may facilitate cellular uptake and enhance solubility.
Research has shown that modifications to these groups can lead to increased potency against cancer cells and bacteria .
Case Studies
Several studies have highlighted the efficacy of thiazole-based compounds:
- Anticancer Efficacy : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing that specific substitutions on the thiazole ring significantly increased cytotoxicity.
- Antimicrobial Studies : A novel thiazole compound demonstrated potent activity against MRSA strains, suggesting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole compounds, similar to (Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit potent antimicrobial properties. A study highlighted the synthesis and biological evaluation of various derivatives that showed promising activity against Mycobacterium tuberculosis, with specific compounds demonstrating IC50 values as low as 2.32 µM . This suggests that this compound may have potential as an effective antibacterial agent.
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. The presence of isoxazole and benzo[d]thiazole moieties has been linked to the inhibition of various cancer cell lines. For instance, compounds with similar structures have shown significant binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells . The inhibition of these proteins can lead to enhanced apoptosis in malignant cells, indicating a potential therapeutic application for this compound in cancer treatment.
Case Studies
- Antitubercular Activity :
- Apoptosis Induction :
| Compound Name | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Benzo[d]thiazole Derivative | Mycobacterium tuberculosis | 2.32 | Antibacterial |
| Bcl-xL Inhibitor | Various Cancer Cell Lines | <10 | Apoptosis Induction |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s benzothiazole-isoxazole hybrid structure differentiates it from related heterocycles. Key comparisons include:
- Fluorine Substituents: The 4,6-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the benzimidazole in .
- Heterocyclic Hybridization : Unlike thiadiazole-isoxazole hybrids (e.g., compound 6 in ), the benzothiazole core in the target compound may offer improved π-stacking interactions in biological targets .
- Ester Functionality : The methyl ester group contrasts with sulfonylurea moieties in triazine-based herbicides (), likely altering solubility and hydrolytic stability .
Physicochemical Properties
- Solubility : The methyl ester and fluorine atoms in the target compound may reduce water solubility compared to sulfonylurea herbicides (), which contain polar sulfonyl groups .
- Spectroscopic Features : The target compound’s IR spectrum would show C=O stretches (~1700 cm⁻¹) from the ester and isoxazole carbonyl, similar to compound 6 in (1606 cm⁻¹ for benzamide C=O) .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are essential for confirming the Z-configuration of the imine group and substituent positions. For example, downfield shifts in carbonyl carbons (~160–170 ppm) and imine protons (~8–9 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNOS) and detects fragmentation patterns consistent with the thiazole and isoxazole moieties .
- X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding interactions in the solid state .
How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Q. Advanced
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) can optimize variables like temperature, solvent polarity, and catalyst loading. For instance, flow chemistry setups (e.g., continuous reactors) enable precise control of reaction parameters, reducing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization and imine formation .
- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or Brønsted acids (e.g., HSO) may accelerate key steps like acylation or cyclization .
What mechanisms explain the formation of byproducts during synthesis, and how can they be mitigated?
Q. Advanced
- Byproduct Formation : Competing pathways, such as hydrolysis of the isoxazole carbonyl group under acidic conditions or E/Z isomerization of the imine, are common .
- Mitigation Strategies :
How should researchers resolve contradictions in spectral data between theoretical and experimental results?
Q. Advanced
- Case Example : Discrepancies in H NMR integration ratios may arise from dynamic processes (e.g., tautomerism in the thiazole ring). Solutions include:
- Variable-temperature NMR to identify exchange-broadened signals .
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl verification, X-ray for absolute configuration) to confirm structural assignments .
What hypotheses exist about the biological activity of this compound based on its structural motifs?
Q. Advanced
- Thiazole-Isoxazole Synergy : The benzo[d]thiazole core may intercalate DNA or inhibit kinases, while the isoxazole moiety could enhance metabolic stability or target microbial enzymes .
- Fluorine Effects : The 4,6-difluoro substituents likely improve bioavailability via increased lipophilicity and resistance to oxidative metabolism .
- Experimental Validation : In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking studies can test these hypotheses .
What strategies are recommended for scaling up the synthesis while maintaining reproducibility?
Q. Advanced
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures consistency in intermediate formation during scale-up .
- Green Chemistry Principles : Replace hazardous solvents (e.g., acetic acid) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >97% by HPLC) and establish design spaces for key parameters .
How can researchers address challenges in crystallizing this compound for structural analysis?
Q. Advanced
- Solvent Screening : Use high-throughput platforms to test crystallization from mixtures (e.g., DMSO/water, ethanol/ethyl acetate) .
- Additive-Assisted Crystallization : Co-crystallizing agents (e.g., crown ethers) or ionic liquids can improve crystal quality .
- SHELX Refinement : For poor-quality crystals, employ twin refinement or constraints for disordered regions in the SHELXL module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
